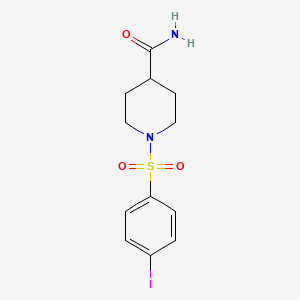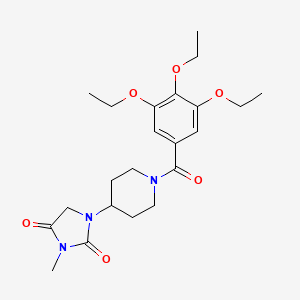
2-phenyl-N-(6-quinoxalinyl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Mécanisme D'action
The mechanism of action of 2-phenyl-N-(6-quinoxalinyl)acetamide is not fully understood, but it has been suggested that it works by inhibiting the activity of certain enzymes that are involved in the development and progression of diseases. This compound has also been found to have antioxidant properties, which may contribute to its therapeutic effects.
Biochemical and Physiological Effects
This compound has been found to have various biochemical and physiological effects, including anti-cancer, anti-inflammatory, and antioxidant properties. This compound has been shown to inhibit the growth of cancer cells in vitro and in vivo, making it a potential candidate for the development of new anti-cancer drugs. This compound has also been found to have anti-inflammatory effects, which may be useful in the treatment of inflammatory diseases such as rheumatoid arthritis. Additionally, this compound has been found to have antioxidant properties, which may help protect against oxidative stress and prevent the development of diseases such as Alzheimer's and Parkinson's.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using 2-phenyl-N-(6-quinoxalinyl)acetamide in lab experiments is its high purity and stability, which makes it easy to handle and store. This compound is also relatively inexpensive, making it accessible to researchers with limited budgets. However, one of the limitations of using this compound is its low solubility in water, which may limit its applications in certain experiments.
Orientations Futures
There are several future directions for the research on 2-phenyl-N-(6-quinoxalinyl)acetamide. One potential direction is the development of new drugs based on this compound for the treatment of cancer and inflammatory diseases. Another direction is the investigation of the mechanism of action of this compound, which may help identify new targets for drug development. Additionally, the antioxidant properties of this compound may be further explored for the development of new therapies for neurodegenerative diseases.
Méthodes De Synthèse
The synthesis of 2-phenyl-N-(6-quinoxalinyl)acetamide involves the reaction between 2-aminobenzoic acid and 2-bromoacetophenone in the presence of a base such as potassium carbonate. The reaction results in the formation of this compound as a white crystalline solid, which can be purified through recrystallization.
Applications De Recherche Scientifique
2-phenyl-N-(6-quinoxalinyl)acetamide has been widely used in scientific research due to its potential applications in various fields. One of the major applications of this compound is in the field of medicinal chemistry, where it has been found to have potential anti-cancer and anti-inflammatory properties. This compound has also been used in the development of new drugs for the treatment of various diseases.
Propriétés
IUPAC Name |
2-phenyl-N-quinoxalin-6-ylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13N3O/c20-16(10-12-4-2-1-3-5-12)19-13-6-7-14-15(11-13)18-9-8-17-14/h1-9,11H,10H2,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VZIWZRRFAMCQQC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC(=O)NC2=CC3=NC=CN=C3C=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![7-chloro-1H-pyrrolo[2,3-c]pyridin-2(3H)-one](/img/structure/B2616926.png)

![8-(4-Methoxybenzoyl)-6-[(2-methoxyphenyl)methyl]-2,3-dihydro-[1,4]dioxino[2,3-g]quinolin-9-one](/img/structure/B2616930.png)
![2-[2,5-Dimethyl-4-(morpholin-4-ylmethyl)phenoxy]acetamide](/img/structure/B2616931.png)



![ethyl 2-(1,7-dimethyl-2,4-dioxo-3-(3-phenylpropyl)-3,4-dihydro-1H-imidazo[2,1-f]purin-8(2H)-yl)acetate](/img/structure/B2616940.png)
![3-(5-(1-(benzo[c][1,2,5]thiadiazole-5-carbonyl)azetidin-3-yl)-1,2,4-oxadiazol-3-yl)pyridin-2(1H)-one](/img/structure/B2616941.png)
![N-{3-[4-(3-chlorophenyl)piperazin-1-yl]propyl}-4-{8-oxo-6-sulfanylidene-2H,5H,6H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-7-yl}butanamide](/img/structure/B2616942.png)